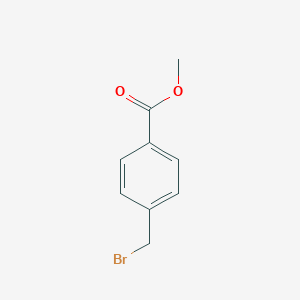

Methyl 4-(bromomethyl)benzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-(bromomethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c1-12-9(11)8-4-2-7(6-10)3-5-8/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLWBJPPMPLPZIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4049406 | |

| Record name | Methyl 4-(bromomethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4049406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2417-72-3 | |

| Record name | Methyl 4-(bromomethyl)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2417-72-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-(bromomethyl)benzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002417723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2417-72-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83959 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 4-(bromomethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4049406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 4-(bromomethyl)-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.856 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl 4-(bromomethyl)benzoate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9GY6V54X6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Methyl 4-(bromomethyl)benzoate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(bromomethyl)benzoate is a pivotal intermediate in organic synthesis, particularly valued in the pharmaceutical industry for the synthesis of various active pharmaceutical ingredients (APIs). Its bifunctional nature, possessing both a reactive bromomethyl group and a methyl ester, makes it a versatile building block. This technical guide provides an in-depth overview of the core physical properties of this compound, complete with detailed experimental protocols and logical relationship diagrams to support research and development activities.

Core Physical Properties

A thorough understanding of the physical properties of this compound is essential for its safe handling, storage, and effective use in chemical reactions. The key physical data are summarized in the table below.

| Property | Value | Units |

| Molecular Formula | C₉H₉BrO₂ | |

| Molecular Weight | 229.07 | g/mol |

| Melting Point | 52 - 58 | °C |

| Boiling Point | 130 - 135 (at 2 mmHg) | °C |

| Density | ~1.47 | g/cm³ |

| Appearance | White to off-white crystalline powder or crystals | |

| Solubility | Lowly soluble in water; soluble in chloroform and methanol | |

| CAS Number | 2417-72-3 |

Experimental Protocols

The following are detailed methodologies for the determination of the key physical properties of this compound, based on internationally recognized standards.

Determination of Melting Range (Adapted from OECD Test Guideline 102)

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state at a given pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range. This method utilizes a capillary tube within a heated metal block apparatus to determine this range.

Apparatus:

-

Melting point apparatus with a heated metal block and a temperature control system.

-

Thermometer or calibrated temperature sensor.

-

Glass capillary tubes, sealed at one end.

-

Mortar and pestle.

Procedure:

-

Sample Preparation: A small amount of this compound is finely ground using a mortar and pestle.

-

Capillary Loading: The open end of a capillary tube is tapped into the powdered sample, and the tube is inverted and gently tapped on a hard surface to pack the solid into the closed end. The packed sample height should be approximately 2-3 mm.

-

Measurement:

-

The capillary tube is placed into the heating block of the melting point apparatus.

-

The temperature is rapidly increased to about 10°C below the expected melting point.

-

The heating rate is then reduced to approximately 1-2°C per minute to allow for accurate observation.

-

The temperature at which the first sign of liquid formation is observed is recorded as the start of the melting range.

-

The temperature at which the last solid crystal melts is recorded as the end of the melting range.

-

-

Reporting: The melting range is reported as the interval between the initial and final melting temperatures.

Determination of Boiling Point (Adapted from OECD Test Guideline 103)

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. Due to the high boiling point of this compound at atmospheric pressure, the determination is performed under reduced pressure to prevent decomposition. The dynamic method, which measures the vapor pressure as a function of temperature, is suitable.

Apparatus:

-

Dynamic boiling point apparatus (ebulliometer).

-

Heating bath or mantle.

-

Pressure measurement device (manometer).

-

Calibrated thermometer or temperature sensor.

-

Vacuum pump.

Procedure:

-

Sample Introduction: A sample of this compound is placed into the boiling tube of the ebulliometer.

-

Pressure Adjustment: The apparatus is connected to a vacuum pump, and the pressure is reduced to the desired level (e.g., 2 mmHg).

-

Heating: The sample is heated and stirred.

-

Equilibrium Measurement: The temperature and pressure are recorded once boiling is observed and the system has reached equilibrium (i.e., a constant temperature is maintained at a constant pressure).

-

Reporting: The boiling point is reported as the equilibrium temperature at the specified pressure.

Determination of Density (Adapted from OECD Test Guideline 109)

Principle: Density is the mass of a substance per unit volume. For a solid, the pycnometer method is a reliable technique.

Apparatus:

-

Pycnometer (a glass flask with a precise volume).

-

Analytical balance.

-

Thermostatic bath.

-

An immersion liquid of known density in which the solid is insoluble (e.g., a saturated solution of the test substance in water, or a non-reactive solvent).

Procedure:

-

The mass of the clean, dry pycnometer is determined (m_p).

-

The pycnometer is filled with the immersion liquid, and its mass is determined at a specific temperature (m_l).

-

A weighed amount of the solid this compound is introduced into the empty pycnometer (m_s).

-

The pycnometer containing the solid is then filled with the immersion liquid, and the total mass is determined at the same temperature (m_psl).

-

The density of the solid (ρ_s) is calculated using the formula: ρ_s = (m_s * ρ_l) / (m_s + m_l - m_psl) where ρ_l is the density of the immersion liquid.

Determination of Water Solubility (Adapted from OECD Test Guideline 105)

Principle: The flask method is suitable for substances with a solubility of 10 mg/L or higher. It involves dissolving the substance in water at a specific temperature until saturation is reached, followed by the determination of the concentration of the dissolved substance.

Apparatus:

-

Flask with a stirrer.

-

Thermostatic bath.

-

Centrifuge or filtration apparatus.

-

Analytical method for concentration determination (e.g., High-Performance Liquid Chromatography - HPLC).

Procedure:

-

Preliminary Test: A preliminary test is conducted to estimate the approximate solubility and the time required to reach equilibrium.

-

Main Test:

-

An excess amount of this compound is added to a known volume of water in a flask.

-

The flask is placed in a thermostatic bath at a constant temperature (e.g., 20°C) and stirred for a sufficient time to reach equilibrium (determined from the preliminary test, typically 24-48 hours).

-

The saturated solution is then centrifuged or filtered to remove undissolved solid.

-

The concentration of this compound in the clear aqueous phase is determined using a validated analytical method like HPLC.

-

-

Reporting: The water solubility is reported in g/L or mg/L at the specified temperature.

Visualizations

The following diagrams illustrate the logical relationships between the physical properties and a typical experimental workflow.

An In-depth Technical Guide to Methyl 4-(bromomethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-(bromomethyl)benzoate is a pivotal chemical intermediate, recognized for its critical role in the synthesis of a variety of high-value organic molecules and Active Pharmaceutical Ingredients (APIs). Its bifunctional nature, featuring both a methyl ester and a reactive benzylic bromide, makes it a versatile building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and its significant applications in drug development, particularly in the synthesis of targeted cancer therapies.

Core Chemical and Physical Properties

This compound is a white to off-white crystalline powder.[1][2] Its properties are essential for determining appropriate reaction conditions, handling, and storage.

Table 1: Physicochemical Data for this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₉BrO₂ | [2][3][4] |

| Molecular Weight | 229.07 g/mol | [2][3][4][5] |

| CAS Number | 2417-72-3 | [1][3][4] |

| Appearance | White to off-white crystalline powder | [1][2] |

| Melting Point | 57-58 °C | [1][2] |

| Boiling Point | 130-135 °C at 2 mmHg | [1][2] |

| Density | ~1.47 g/cm³ | [1] |

| Purity | ≥99% | [1] |

| Synonyms | 4-(Bromomethyl)benzoic acid methyl ester, 4-Methoxycarbonylbenzyl bromide | [1] |

Synthesis and Experimental Protocols

The most common and efficient synthesis of this compound involves the radical bromination of the methyl group of methyl 4-methylbenzoate (methyl p-toluate).

General Synthesis Workflow

The logical flow for the synthesis begins with commercially available starting materials, proceeds through a key bromination reaction, and finishes with purification to yield the final product.

Caption: Logical workflow for the synthesis of this compound.

Detailed Experimental Protocol: Radical Bromination

This protocol is adapted from established chemical synthesis literature.[6]

Objective: To synthesize this compound from methyl 4-methylbenzoate.

Materials:

-

Methyl 4-methylbenzoate (1.0 eq)

-

N-Bromosuccinimide (NBS) (0.9 eq)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) (0.015 eq)

-

Carbon tetrachloride (CCl₄) (as solvent)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, combine methyl 4-methylbenzoate, N-bromosuccinimide (NBS), and the radical initiator (AIBN or BPO).

-

Solvent Addition: Add carbon tetrachloride to the flask. The volume should be sufficient to dissolve the reactants upon heating.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (the boiling point of CCl₄ is approximately 77°C) for a period of 4 to 7 hours.[6] The reaction should be monitored by an appropriate method, such as Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. The byproduct, succinimide, will precipitate out of the solution.

-

Filtration: Filter the reaction mixture to remove the solid succinimide.

-

Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

-

Purification: The resulting crude product can be purified by silica gel column chromatography to yield pure this compound.[6]

Safety Precautions: this compound is a lachrymator and corrosive, causing severe skin burns and eye damage.[3][7][8] All handling must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7][8]

Applications in Drug Development & Medicinal Chemistry

This compound is a crucial intermediate in the synthesis of several important pharmaceuticals. Its reactive bromomethyl group allows for the facile introduction of the 4-(methoxycarbonyl)benzyl moiety into larger, more complex molecules.

Table 2: Pharmaceutical Applications

| Drug | Therapeutic Class | Role of this compound | Reference(s) |

| Imatinib | Tyrosine Kinase Inhibitor | Key building block in the multi-step synthesis of the API, used for treating chronic myeloid leukemia (CML). | [1] |

| Eprosartan | Angiotensin II Receptor Blocker | Used as an intermediate in the synthesis of the antihypertensive drug. | [5] |

| Anti-HIV Agents | Antiviral | Serves as a precursor in the preparation of potential anti-HIV therapeutics. | [1][2] |

| Aldose Reductase Inhibitors | Enzyme Inhibitor | Used in the synthesis of inhibitors aimed at managing diabetic complications. | [1][2] |

Case Study: Role in Imatinib Synthesis and Mechanism of Action

The synthesis of Imatinib (Gleevec) is a prime example of the utility of this compound. Imatinib is a targeted therapy that specifically inhibits the BCR-ABL tyrosine kinase, the key driver of Chronic Myeloid Leukemia (CML).

The BCR-ABL Signaling Pathway

In CML, the BCR-ABL fusion protein is constitutively active, leading to the phosphorylation of numerous downstream substrates. This triggers a cascade of signaling pathways, primarily the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which promote uncontrolled cell proliferation and inhibit apoptosis (programmed cell death).[4][6]

Mechanism of Imatinib Inhibition

Imatinib functions as a competitive inhibitor at the ATP-binding site of the BCR-ABL kinase.[1][3] By occupying this site, Imatinib prevents the phosphorylation of substrate proteins, thereby blocking the downstream signaling cascades that drive leukemic cell growth and survival.[1][3][7]

Caption: Imatinib inhibits the BCR-ABL kinase, blocking pro-proliferative signaling.

Conclusion

This compound is a compound of significant industrial and academic importance. Its well-defined chemical properties and reactivity profile, coupled with robust synthesis protocols, have established it as an indispensable tool for organic chemists. Its role as a key intermediate in the production of life-saving drugs like Imatinib underscores its value in the pharmaceutical industry. Continued research into the applications of this versatile molecule will likely lead to further innovations in both drug discovery and materials science.

References

An In-depth Technical Guide to Methyl 4-(bromomethyl)benzoate: Structure, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-(bromomethyl)benzoate is a pivotal bifunctional reagent in the landscape of organic synthesis and medicinal chemistry. Its unique structure, featuring both a reactive benzylic bromide and a methyl ester, renders it an invaluable building block for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the structure, properties, synthesis, and key applications of this compound, with a particular focus on its role in the development of blockbuster pharmaceuticals. Detailed experimental protocols for its synthesis and spectroscopic data for its characterization are presented to serve as a practical resource for laboratory researchers.

Chemical Structure and Properties

This compound, with the CAS number 2417-72-3, is a para-substituted benzene derivative. The molecule incorporates a bromomethyl group (-CH₂Br) and a methyl carboxylate group (-COOCH₃) at positions 1 and 4 of the benzene ring, respectively. This arrangement provides two distinct reactive sites, allowing for sequential and regioselective chemical transformations.

Structural and Physicochemical Data

A summary of the key structural and physicochemical properties of this compound is provided in Table 1.

| Property | Value | Reference(s) |

| Chemical Formula | C₉H₉BrO₂ | [1][2] |

| Molecular Weight | 229.07 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | [1][2] |

| Melting Point | 57-58 °C | [1][2] |

| Boiling Point | 130-135 °C at 2 mmHg | [1][2] |

| Density | ~1.47 g/cm³ | [1] |

| CAS Number | 2417-72-3 | [1] |

| Synonyms | 4-(Bromomethyl)benzoic acid methyl ester, α-Bromo-p-toluic acid methyl ester, 4-(Methoxycarbonyl)benzyl bromide | [1] |

Spectroscopic Data

The structural elucidation of this compound is routinely confirmed by various spectroscopic techniques. A summary of its characteristic spectral data is presented in Table 2.

| Spectroscopic Technique | Key Data and Interpretation |

| ¹H NMR | The proton NMR spectrum typically shows a singlet for the methyl ester protons around 3.9 ppm, a singlet for the benzylic protons of the bromomethyl group around 4.5 ppm, and two doublets in the aromatic region (around 7.4 ppm and 8.0 ppm) corresponding to the para-substituted benzene ring. |

| ¹³C NMR | The carbon NMR spectrum displays characteristic signals for the methyl ester carbon (~52 ppm), the benzylic carbon (~32 ppm), the aromatic carbons (in the range of 128-142 ppm), and the carbonyl carbon of the ester (~166 ppm). |

| Infrared (IR) Spectroscopy | The IR spectrum exhibits a strong absorption band for the C=O stretching of the ester group around 1720 cm⁻¹, C-O stretching bands, and absorption bands characteristic of the para-substituted aromatic ring. |

| Mass Spectrometry (MS) | The mass spectrum shows the molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom. Common fragmentation patterns include the loss of the bromine atom and the methoxy group. |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the radical bromination of methyl 4-methylbenzoate (methyl p-toluate). This reaction is typically carried out using N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, in a non-polar solvent like carbon tetrachloride or cyclohexane.

Synthetic Pathway

Caption: Radical bromination of methyl 4-methylbenzoate.

Detailed Experimental Protocol

The following protocol provides a step-by-step guide for the laboratory-scale synthesis of this compound[1].

Materials:

-

Methyl 4-methylbenzoate (1 equivalent)

-

N-Bromosuccinimide (NBS) (1.05 equivalents)

-

Azobisisobutyronitrile (AIBN) (0.02 equivalents)

-

Carbon tetrachloride (CCl₄)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add methyl 4-methylbenzoate and carbon tetrachloride.

-

Add N-bromosuccinimide and AIBN to the solution.

-

Heat the reaction mixture to reflux (approximately 77 °C) and maintain for 4-6 hours. The reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any remaining acidic impurities.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure this compound as a white crystalline solid.

Applications in Drug Development

The bifunctional nature of this compound makes it a versatile intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs).

Synthesis of Imatinib

This compound is a crucial building block in the synthesis of Imatinib, a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and other cancers.[2] In the synthesis of Imatinib, the bromomethyl group of this compound is utilized to alkylate an amine, forming a key intermediate in the multi-step synthesis.

Caption: Application in the synthesis of Imatinib.

Synthesis of Eprosartan

Eprosartan, an angiotensin II receptor antagonist used to treat high blood pressure, also utilizes this compound in its synthesis.[3] The synthesis involves the reaction of this compound with an imidazole derivative to construct the core structure of the drug.

Other Therapeutic Areas

Beyond its role in the synthesis of Imatinib and Eprosartan, this compound serves as a precursor in the development of other therapeutic agents, including:

-

Potential Anti-HIV Agents: It is used in the preparation of various compounds that are investigated for their activity against the human immunodeficiency virus.

-

Aldose Reductase Inhibitors: This compound is a starting material for the synthesis of aldose reductase inhibitors, which are being studied for the treatment of diabetic complications.

Safety and Handling

This compound is a lachrymator and is corrosive. It should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a cornerstone intermediate in modern organic and medicinal chemistry. Its straightforward synthesis and dual reactivity provide a powerful tool for the construction of complex and biologically active molecules. The continued importance of this reagent in the synthesis of life-saving drugs underscores its significance in the field of drug development. This guide has provided a detailed overview of its structure, properties, synthesis, and applications, serving as a valuable resource for researchers and scientists.

References

An In-depth Technical Guide to the Synthesis of Methyl 4-(bromomethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of methyl 4-(bromomethyl)benzoate, a key intermediate in the pharmaceutical and organic synthesis industries. This document details the most common synthetic routes, providing in-depth experimental protocols, comparative data, and mechanistic insights to aid researchers in their laboratory work.

Physicochemical and Spectroscopic Data

Below is a summary of the key physical and spectroscopic properties of the target compound, this compound.

| Property | Value |

| CAS Number | 2417-72-3[1] |

| Molecular Formula | C₉H₉BrO₂[1] |

| Molecular Weight | 229.07 g/mol [1] |

| Appearance | White to off-white crystalline powder[1] |

| Melting Point | 57-58 °C[1] |

| Boiling Point | 130-135 °C at 2 mmHg[1] |

| ¹H NMR (CDCl₃) | δ ~8.0 (d, 2H), ~7.45 (d, 2H), ~4.5 (s, 2H), ~3.9 (s, 3H) ppm |

| ¹³C NMR (CDCl₃) | δ ~166.6, 142.9, 130.2, 129.2, 129.0, 52.3, 32.4 ppm |

Synthetic Routes and Experimental Protocols

There are two primary synthetic routes for the preparation of this compound. The most prevalent method is the free-radical bromination of methyl 4-methylbenzoate. An alternative two-step approach involves the bromination of p-toluic acid followed by esterification.

Route 1: Wohl-Ziegler Bromination of Methyl 4-Methylbenzoate

This method is a direct, single-step synthesis utilizing a free-radical chain reaction to selectively brominate the benzylic position of methyl 4-methylbenzoate (also known as methyl p-toluate).[2][3] The Wohl-Ziegler reaction employs N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).[2][4]

Experimental Protocol 1.1: With AIBN as Initiator

-

Materials:

-

Methyl 4-methylbenzoate

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 4-methylbenzoate (e.g., 50.0 g, 0.333 mol) in carbon tetrachloride (e.g., 1000 mL).

-

To this solution, add N-bromosuccinimide (e.g., 53.4 g, 0.300 mol) and a catalytic amount of AIBN (e.g., 5 g).[5]

-

Heat the mixture to reflux and maintain for approximately 7 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[5]

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the solid succinimide byproduct and wash it with a small amount of cold carbon tetrachloride.

-

Combine the filtrates and wash sequentially with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as a hexane/ethyl acetate mixture, to yield pure this compound as a white solid.

-

Experimental Protocol 1.2: With Benzoyl Peroxide (BPO) as Initiator and Photochemical Initiation

-

Materials:

-

Methyl 4-methylbenzoate

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (BPO)

-

Carbon tetrachloride (CCl₄)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Acetone (for recrystallization)

-

-

Procedure:

-

To a solution of methyl 4-methylbenzoate (e.g., 20 g, 0.133 mol) in carbon tetrachloride (100 ml), add N-Bromosuccinimide (23.9g, 0.133mol) and benzoyl peroxide (0.41 g, 0.0017 mol).[6]

-

Heat the mixture to reflux while irradiating with a light source (e.g., an IR lamp) to initiate the reaction.[6]

-

Monitor the reaction by TLC until the starting material is consumed.

-

After completion, cool the reaction mixture and filter to remove the succinimide byproduct.

-

Wash the filtrate with a saturated NaHCO₃ solution and then dry the organic layer over anhydrous Na₂SO₄.[6]

-

Concentrate the filtrate to obtain the crude product.

-

The resulting product can be purified by crystallization through the slow evaporation of a solution in acetone.[6]

-

Route 2: Esterification of 4-(Bromomethyl)benzoic Acid

This two-step synthesis first involves the bromination of p-toluic acid to form 4-(bromomethyl)benzoic acid, which is then esterified to the final product.[1] While this route is less direct, it can be advantageous if 4-(bromomethyl)benzoic acid is readily available. The following protocol is a general procedure for the Fischer esterification of a benzoic acid derivative.

Experimental Protocol 2.1: Fischer Esterification

-

Materials:

-

4-(Bromomethyl)benzoic acid

-

Methanol (reagent grade, anhydrous)

-

Concentrated sulfuric acid (H₂SO₄)

-

Diethyl ether or Dichloromethane

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

-

Procedure:

-

In a round-bottom flask, dissolve 4-(bromomethyl)benzoic acid in an excess of methanol (e.g., 10-20 equivalents).

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution while stirring.

-

Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. The reaction can be monitored by TLC.

-

After completion, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure.

-

Dissolve the residue in diethyl ether or dichloromethane and transfer to a separatory funnel.

-

Wash the organic layer with water, followed by a saturated solution of NaHCO₃ to neutralize any unreacted acid, and finally with brine.[7]

-

Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

-

The crude product can be further purified by recrystallization or silica gel column chromatography.[5]

-

Quantitative Data Summary

The following table summarizes the reported yields for the different synthetic protocols.

| Route | Protocol | Initiator | Solvent | Reported Yield |

| 1 | 1.1 | AIBN | CCl₄ | Not explicitly stated, but optimized conditions suggest high yield.[5] |

| 1 | 1.2 | BPO (with light) | CCl₄ | 75%[6] |

| 1 | General | NBS | Various | 64-95%[8] |

| 1 | Modified | BPO | 1,2-Dichlorobenzene | 92% (on a similar substrate)[9] |

| 2 | 2.1 | H₂SO₄ (catalyst) | Methanol | High yield expected based on analogous reactions. |

Reaction Mechanisms and Workflows

Wohl-Ziegler Bromination Signaling Pathway

The Wohl-Ziegler reaction proceeds via a free-radical chain mechanism. The key steps are initiation, propagation, and termination. The diagram below illustrates the propagation cycle, which is the core of the reaction.

Caption: The free-radical propagation cycle of the Wohl-Ziegler bromination.

General Experimental Workflow

The following diagram outlines the typical workflow for the synthesis and purification of this compound.

Caption: A generalized workflow for the synthesis and purification process.

References

- 1. innospk.com [innospk.com]

- 2. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]

- 3. Wohl-Ziegler Reaction [organic-chemistry.org]

- 4. benchchem.com [benchchem.com]

- 5. Page loading... [guidechem.com]

- 6. scispace.com [scispace.com]

- 7. personal.tcu.edu [personal.tcu.edu]

- 8. CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

Methyl 4-(bromomethyl)benzoate: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of methyl 4-(bromomethyl)benzoate in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on providing established qualitative solubility information and detailed experimental protocols to enable researchers to determine precise solubility values in their own laboratory settings.

Qualitative Solubility Data

This compound, a crystalline solid, exhibits a range of solubilities in common organic solvents. The following table summarizes the available qualitative data, which is crucial for initial solvent screening in applications such as reaction chemistry, purification, and formulation development.

| Solvent Family | Solvent | Qualitative Solubility |

| Alcohols | Methanol | Soluble[1][2] |

| Ethanol | Highly Soluble[1][2][3] | |

| Ethers | Diethyl Ether | Highly Soluble[1][2][3] |

| Chlorinated Solvents | Chloroform | Soluble[1][2] |

| Halogenated Organic Solvents | Not Soluble[1][2][3] | |

| Aqueous | Water | Lowly Soluble[1][2][3] |

Note: "Soluble" and "Highly Soluble" indicate that the compound is expected to dissolve to a significant extent, while "Lowly Soluble" and "Not Soluble" suggest poor dissolution. For precise applications, experimental determination of quantitative solubility is strongly recommended.

Experimental Protocols for Quantitative Solubility Determination

To obtain precise and accurate solubility data, a well-defined experimental protocol is essential. The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[4][5][6][7] This section outlines a detailed methodology adaptable for various analytical quantification techniques.

Principle

A saturated solution of this compound is prepared by agitating an excess amount of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached. The concentration of the dissolved solute in the filtered supernatant is then determined using a suitable analytical method.

Materials and Equipment

-

Solute: High-purity this compound

-

Solvents: HPLC-grade or equivalent purity organic solvents

-

Equipment:

-

Analytical balance (± 0.1 mg accuracy)

-

Vials with screw caps or sealed ampoules

-

Constant temperature orbital shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC system, or gravimetric analysis setup)

-

General Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of solubility.

Caption: Workflow for determining the solubility of a solid compound.

Detailed Methodologies

-

Accurately weigh an amount of this compound that is in excess of its expected solubility and transfer it to a vial.

-

Pipette a precise volume of the desired organic solvent into the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature orbital shaker.

-

Agitate the mixture for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached. The system is considered at equilibrium when the concentration of the solute in the solution does not change over time.

After equilibration, allow the vial to stand undisturbed at the same temperature to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter (e.g., 0.22 µm PTFE) into a clean vial. The first few drops of the filtrate should be discarded to avoid any adsorption effects from the filter membrane.

The concentration of this compound in the clear filtrate can be determined by one of the following methods:

a) Gravimetric Analysis [8][9][10]

-

Accurately weigh a clean, dry evaporating dish.

-

Pipette a known volume of the clear filtrate into the evaporating dish.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, a vacuum oven at a temperature below the compound's decomposition point can be used.

-

Once the solvent is completely removed, dry the dish containing the solid residue to a constant weight in a desiccator.

-

The mass of the dissolved solid is determined by the difference in weight of the dish before and after evaporation and drying.

-

The solubility is then calculated as mass of solute per volume of solvent (e.g., g/100 mL).

b) UV-Vis Spectrophotometry [11][12][13]

This method is suitable if this compound exhibits significant UV absorbance at a wavelength where the solvent does not interfere.

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) to construct a calibration curve (Absorbance vs. Concentration).

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample.

-

Use the calibration curve to determine the concentration of the diluted sample and then calculate the concentration of the original saturated solution, accounting for the dilution factor.

c) High-Performance Liquid Chromatography (HPLC) [14][15][16]

HPLC is a highly sensitive and specific method for determining concentration.

-

Develop a suitable HPLC method (including column, mobile phase, flow rate, and detection wavelength) for the analysis of this compound.

-

Prepare a series of standard solutions of known concentrations and inject them into the HPLC system to generate a calibration curve (Peak Area vs. Concentration).

-

Inject a known volume of the filtered saturated solution (or a diluted aliquot) into the HPLC system.

-

Determine the concentration of the sample by comparing its peak area to the calibration curve.

Signaling Pathways and Logical Relationships

While signaling pathways are not directly relevant to the topic of solubility, the logical relationship in selecting a suitable analytical method for solubility determination can be visualized.

Caption: Decision tree for selecting an analytical method.

This guide provides a framework for understanding and determining the solubility of this compound in organic solvents. By following the detailed experimental protocols, researchers can generate the precise quantitative data necessary for their specific applications in drug development and chemical research.

References

- 1. This compound CAS#: 2417-72-3 [m.chemicalbook.com]

- 2. 2417-72-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. enamine.net [enamine.net]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. ingentaconnect.com [ingentaconnect.com]

- 7. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. pharmajournal.net [pharmajournal.net]

- 10. scribd.com [scribd.com]

- 11. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pharmaguru.co [pharmaguru.co]

- 15. sciforum.net [sciforum.net]

- 16. improvedpharma.com [improvedpharma.com]

Methyl 4-(bromomethyl)benzoate: A Technical Overview of its Physicochemical Properties and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Methyl 4-(bromomethyl)benzoate is a pivotal chemical intermediate, recognized for its critical role in the synthesis of a variety of high-value organic molecules and active pharmaceutical ingredients (APIs).[1] This white to off-white crystalline powder, with the CAS number 2417-72-3, is an ester derivative of a bromoalkylated benzoic acid.[2][] Its utility in medicinal chemistry, particularly in the development of oncology drugs and treatments for other conditions, makes a thorough understanding of its physical properties and handling essential for researchers in the field.[1][4] This technical guide provides an in-depth look at the melting point of this compound, outlines experimental protocols for its determination and synthesis, and illustrates its significance in pharmaceutical development.

Physicochemical Data

The melting point of a compound is a critical indicator of its purity. For this compound, the reported melting point values are generally consistent across various suppliers and literature sources. A narrow melting range is indicative of high purity.

| Physical Property | Value | Source(s) |

| Melting Point | 57-58 °C | [1] |

| 52-57 °C | ||

| 53-58 °C | ||

| Boiling Point | 130-135 °C at 2 mmHg | [1] |

| Molecular Formula | C₉H₉BrO₂ | [1] |

| Molecular Weight | 229.07 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Density | ~1.47 g/cm³ | [1] |

Experimental Protocols

Determination of Melting Point

The melting point of this compound is determined using the capillary method, a standard technique for crystalline solids.[5] The accuracy of this measurement is crucial for verifying the purity of the compound.[6]

Materials:

-

This compound sample (must be dry)[7]

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp) or Thiele tube setup[5]

-

Mortar and pestle (if sample is granular)[8]

Procedure:

-

Sample Preparation: A small amount of the crystalline this compound is placed on a watch glass. If the crystals are large, they should be finely powdered using a mortar and pestle. The open end of a capillary tube is pressed into the powder.[7]

-

Packing the Sample: The capillary tube is inverted and tapped gently on a hard surface, or dropped through a long glass tube, to pack the solid into the sealed end. The packed sample height should be approximately 1-2 mm to ensure uniform heat distribution and an accurate melting range.[6][7]

-

Measurement:

-

Initial (Rapid) Determination: A preliminary, rapid heating is performed to quickly determine an approximate melting range.[5]

-

Accurate Determination: A fresh sample is prepared and placed in the melting point apparatus. The apparatus is heated at a medium rate to about 20°C below the approximate melting point found in the initial determination. The heating rate is then reduced to about 1-2°C per minute.[6]

-

-

Observation: The temperature at which the first droplet of liquid is observed is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range.[8] For a pure compound, this range should be narrow, typically 0.5-1.0°C.

Synthesis of this compound

A common method for the synthesis of this compound involves the radical bromination of methyl 4-methylbenzoate.[1][9]

Materials:

-

Methyl 4-methylbenzoate

-

N-Bromosuccinimide (NBS)

-

A radical initiator, such as Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)[10][11]

-

A suitable solvent, such as carbon tetrachloride (CCl₄)[10][11]

Procedure:

-

A mixture of methyl 4-methylbenzoate, N-bromosuccinimide, and a catalytic amount of AIBN or BPO is refluxed in a solvent like carbon tetrachloride.[10][11] The reaction is typically carried out for several hours.[10]

-

Upon completion, the reaction mixture is cooled and the succinimide byproduct is removed by filtration.[12]

-

The filtrate is concentrated under reduced pressure to yield the crude product.[10]

-

Purification is typically achieved by recrystallization from an appropriate solvent to obtain pure this compound.[12]

Role in Pharmaceutical Synthesis

This compound is a key building block in the pharmaceutical industry due to its reactive bromomethyl group, which allows for the facile introduction of the 4-(methoxycarbonyl)benzyl moiety into a target molecule.[1][13] Its most notable application is in the synthesis of Imatinib, a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia and other cancers.[1][14]

Caption: Role of this compound in drug synthesis.

The diagram above illustrates the central role of this compound as a versatile intermediate in the synthesis of several important therapeutic agents.[1][2][4][13] Its application spans various disease areas, highlighting its importance in drug discovery and development.[][4] For instance, in one of the synthetic routes for Imatinib, the benzamide portion of the final molecule is derived from this compound.[14][15]

References

- 1. innospk.com [innospk.com]

- 2. This compound | 2417-72-3 [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. SSERC | Melting point determination [sserc.org.uk]

- 6. chm.uri.edu [chm.uri.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. benchchem.com [benchchem.com]

- 10. Page loading... [guidechem.com]

- 11. METHYL 4-BROMO-2-BROMOMETHYL-BENZOATE synthesis - chemicalbook [chemicalbook.com]

- 12. CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters - Google Patents [patents.google.com]

- 13. nbinno.com [nbinno.com]

- 14. newdrugapprovals.org [newdrugapprovals.org]

- 15. CN101735196B - Method for synthesizing Imatinib - Google Patents [patents.google.com]

Methyl 4-(bromomethyl)benzoate boiling point

An In-depth Technical Guide to the Physicochemical Properties and Synthesis of Methyl 4-(bromomethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a key intermediate in organic synthesis and pharmaceutical drug development. The document details its core physicochemical properties, with a specific focus on its boiling point, and provides detailed experimental protocols for its synthesis and the determination of its boiling point.

Physicochemical Data

This compound, with the CAS number 2417-72-3, is a white to off-white crystalline powder at room temperature.[1][2][3][4] Its properties make it a versatile reagent, but also one that requires careful handling due to its lachrymatory nature.[1] The key quantitative data for this compound are summarized in the table below.

| Property | Value | Source(s) |

| Boiling Point | 130-135 °C @ 2 mm Hg | [1][2][5][6] |

| Melting Point | 52-59 °C | [1][4][5][6] |

| Molecular Formula | C₉H₉BrO₂ | [1][3][4][7] |

| Molecular Weight | 229.07 g/mol | [1][7][8] |

| Density | ~1.47 g/cm³ | [1][2][5] |

Experimental Protocols

Synthesis of this compound via Radical Bromination

This compound is commonly synthesized through the free-radical bromination of methyl 4-methylbenzoate.[9][10] The reaction utilizes N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN).[9]

Materials:

-

Methyl 4-methylbenzoate

-

N-bromosuccinimide (NBS)

-

Benzoyl peroxide (BPO) or AIBN

-

Carbon tetrachloride (CCl₄)

-

Argon or Nitrogen gas (for inert atmosphere)

Procedure:

-

A mixture of methyl 4-methylbenzoate (e.g., 0.333 mol), N-bromosuccinimide (e.g., 0.300 mol), and a catalytic amount of AIBN (e.g., 5 g) is prepared in a round-bottom flask.[9]

-

Anhydrous carbon tetrachloride (e.g., 1000 mL) is added as the solvent.[9]

-

The flask is equipped with a reflux condenser and placed under an inert atmosphere (Argon).

-

The mixture is heated to reflux (the boiling point of CCl₄ is approximately 77 °C) and stirred for a period of 4 to 7 hours.[9] The reaction progress can be monitored using Thin-Layer Chromatography (TLC).

-

After the reaction is complete, the mixture is cooled to room temperature, which will cause the succinimide byproduct to precipitate.

-

The solid succinimide is removed by filtration.[9]

-

The filtrate is concentrated under reduced pressure using a rotary evaporator to remove the CCl₄ solvent.[9]

-

The resulting crude product, this compound, can be further purified by recrystallization or silica gel column chromatography to yield a pure crystalline solid.[9]

Caption: Synthesis workflow for this compound.

Boiling Point Determination under Reduced Pressure (Thiele Tube Method)

Due to its high boiling point at atmospheric pressure, which can lead to decomposition, the boiling point of this compound is determined under reduced pressure (vacuum). The Thiele tube method is a suitable technique for this measurement on a small scale.

Materials:

-

Purified this compound sample

-

Thiele tube

-

High-boiling point mineral oil

-

Thermometer

-

Small test tube

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner or heating mantle)

-

Vacuum source and manometer

Procedure:

-

Sample Preparation: Place a small amount (less than 1 mL) of the this compound sample into the small test tube.

-

Capillary Insertion: Insert a capillary tube, with its sealed end pointing upwards, into the sample.[11]

-

Assembly: Attach the test tube to a thermometer using a rubber band. The bottom of the test tube should be level with the thermometer bulb.[11]

-

Thiele Tube Setup: Place the thermometer and sample assembly into the Thiele tube, which is partially filled with mineral oil. The oil level should be high enough to immerse the sample but below the opening of the test tube. The rubber band must be kept well above the oil level.[12]

-

Applying Vacuum: Connect the side arm of the Thiele tube to a vacuum source with a manometer in the line to monitor the pressure. Evacuate the system to the desired pressure (e.g., 2 mm Hg).

-

Heating: Gently heat the side arm of the Thiele tube.[11][12] This will circulate the oil and ensure even heating.

-

Observation: As the temperature rises, air trapped in the capillary tube will be expelled. When the boiling point is reached, a continuous and rapid stream of bubbles will emerge from the open end of the capillary tube.[11][13]

-

Measurement: Remove the heat source and allow the apparatus to cool slowly. The stream of bubbles will slow and eventually stop. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[12]

-

Record Data: Record the temperature and the precise pressure from the manometer. This process can be repeated to ensure accuracy.

Caption: Workflow for boiling point determination via Thiele tube.

Applications in Drug Development

This compound is a crucial building block in the pharmaceutical industry. Its primary role is as an intermediate in the multi-step synthesis of various active pharmaceutical ingredients (APIs).[1] Notably, it is a key component in the synthesis of Imatinib, a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia and other cancers.[1] The bromomethyl group provides a reactive site for nucleophilic substitution, allowing for the construction of the complex molecular architectures required for therapeutic activity.[1]

References

- 1. innospk.com [innospk.com]

- 2. chembk.com [chembk.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. This compound | 2417-72-3 [chemicalbook.com]

- 6. wwmponline.com [wwmponline.com]

- 7. This compound | C9H9BrO2 | CID 256687 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-(Bromomethyl)benzoic Acid Methyl Ester | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 9. Page loading... [guidechem.com]

- 10. benchchem.com [benchchem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. uomus.edu.iq [uomus.edu.iq]

- 13. Video: Boiling Points - Procedure [jove.com]

An In-Depth Technical Guide to the Spectral Data of Methyl 4-(bromomethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(bromomethyl)benzoate is a key intermediate in organic synthesis, particularly in the development of pharmaceuticals. Its bifunctional nature, featuring both an ester and a benzylic bromide, allows for a wide range of chemical transformations. A thorough understanding of its spectral characteristics is paramount for reaction monitoring, quality control, and structural confirmation. This guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, complete with experimental protocols and data interpretation.

Spectral Data Summary

The following tables summarize the key quantitative data obtained from the NMR, IR, and Mass Spectra of this compound.

¹H NMR (Proton NMR) Spectral Data[1][2]

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.01 | Doublet (d) | 2H | Aromatic protons (ortho to -COOCH₃) |

| ~7.46 | Doublet (d) | 2H | Aromatic protons (ortho to -CH₂Br) |

| ~4.50 | Singlet (s) | 2H | Bromomethyl protons (-CH₂Br) |

| ~3.92 | Singlet (s) | 3H | Methyl ester protons (-OCH₃) |

¹³C NMR (Carbon NMR) Spectral Data

| Chemical Shift (ppm) | Assignment |

| ~166.5 | Carbonyl carbon (-C =O) |

| ~142.0 | Aromatic carbon (-C -CH₂Br) |

| ~130.0 | Aromatic carbons (-C H) |

| ~129.5 | Aromatic carbons (-C H) |

| ~129.0 | Aromatic carbon (-C -COOCH₃) |

| ~52.5 | Methyl ester carbon (-OC H₃) |

| ~32.0 | Bromomethyl carbon (-C H₂Br) |

IR (Infrared) Spectral Data[3][4][5][6]

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3000-3100 | Medium | Aromatic C-H stretch |

| ~2950-2990 | Medium | Aliphatic C-H stretch (methyl) |

| ~1725 | Strong | C=O stretch (ester) |

| ~1610, ~1440 | Medium | C=C stretch (aromatic ring) |

| ~1280 | Strong | C-O stretch (ester, O=C-O part) |

| ~1100-1120 | Strong | C-O stretch (ester, O-CH₃ part) |

| ~1220 | Medium | CH₂ wag (bromomethyl) |

| ~690, ~750 | Strong | C-H out-of-plane bend (aromatic) |

| ~600 | Medium | C-Br stretch |

Mass Spectrometry (MS) Data[7]

| m/z | Proposed Fragment Ion |

| 228/230 | [M]⁺ (Molecular ion) |

| 149 | [M - Br]⁺ |

| 118 | [M - Br - OCH₃]⁺ |

| 90 | [C₇H₆]⁺ or [C₆H₄CO]⁺ |

Experimental Protocols

Detailed methodologies for acquiring the spectral data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.

NMR Spectroscopy

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a clean 5 mm NMR tube.

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-32

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-10 ppm.

-

Reference: Tetramethylsilane (TMS) at 0 ppm.

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher field strength NMR spectrometer.

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).

-

Number of Scans: 512-1024 (or more for dilute samples).

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-200 ppm.

-

Reference: CDCl₃ solvent peak at 77.16 ppm.

FT-IR Spectroscopy[3]

Sample Preparation (Thin Film Method):

-

Dissolve a small amount (a few milligrams) of this compound in a volatile solvent such as dichloromethane or acetone.

-

Place a drop of the solution onto a clean, dry salt plate (e.g., KBr or NaCl).

-

Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.

Data Acquisition:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Mode: Transmittance.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the clean salt plate should be acquired and subtracted from the sample spectrum.

GC-MS (Gas Chromatography-Mass Spectrometry)

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

GC Conditions:

-

Gas Chromatograph: Agilent GC or equivalent.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/minute, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Conditions:

-

Mass Spectrometer: Quadrupole or ion trap mass spectrometer.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Scan Range: m/z 40-400.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the described spectroscopic techniques.

An In-depth Technical Guide to Methyl 4-(bromomethyl)benzoate: Synthesis, Properties, and Application in Targeted Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-(bromomethyl)benzoate is a pivotal chemical intermediate, distinguished by its bifunctional nature as both a methyl ester and a benzylic bromide. This guide provides a comprehensive technical overview of its discovery, synthesis, chemical properties, and, most notably, its critical role as a building block in the synthesis of targeted therapeutics, exemplified by the tyrosine kinase inhibitor, Imatinib. Detailed experimental protocols for its synthesis and a key subsequent reaction are provided, alongside structured data tables for its physicochemical properties and visualizations of synthetic and biological pathways to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction and Historical Context

This compound, with the CAS number 2417-72-3, is a substituted toluene derivative that has gained significant importance in organic synthesis and medicinal chemistry.[1] Its history is intrinsically linked to the development of methods for the selective bromination of benzylic positions on aromatic rings. While a specific individual credited with its first synthesis is not prominent in the historical record, its preparation relies on well-established free-radical halogenation reactions.

The seminal work on benzylic bromination, particularly the use of N-Bromosuccinimide (NBS) in the presence of a radical initiator (the Wohl-Ziegler reaction), laid the foundation for the efficient synthesis of compounds like this compound.[2] Historically, elemental bromine was used for such transformations, often under photochemical conditions, but this method suffered from a lack of selectivity, leading to ring bromination as a significant side reaction.[3][4] The advent of NBS provided a milder and more selective method, maintaining a low concentration of bromine in the reaction mixture and thus favoring the desired benzylic substitution.[2] This advancement was crucial for the utility of benzylic bromides as versatile intermediates in the synthesis of complex molecules, including pharmaceuticals.

Physicochemical Properties

This compound is a white to off-white crystalline powder at room temperature.[1][4] It is classified as a lachrymator, meaning it can cause tearing, and therefore requires careful handling in a well-ventilated fume hood.[1][4] The compound is toxic if swallowed and can cause severe skin burns and eye damage.[5] Proper personal protective equipment, including gloves, eye protection, and a dust mask, is essential when working with this reagent. It should be stored in a cool, dry, and well-sealed container, protected from moisture and light to maintain its stability.[1]

Table 1: Physicochemical Data of this compound

| Property | Value | Reference(s) |

| CAS Number | 2417-72-3 | [1][3] |

| Molecular Formula | C₉H₉BrO₂ | [1][3] |

| Molecular Weight | 229.07 g/mol | [1][3] |

| Appearance | White to off-white crystalline powder | [1][4] |

| Melting Point | 57-58 °C | [1][4][6] |

| Boiling Point | 130-135 °C at 2 mmHg | [1][4][6] |

| Density | ~1.47 g/cm³ | [1] |

| Refractive Index | 1.559 | [1] |

| InChI Key | NLWBJPPMPLPZIE-UHFFFAOYSA-N | [7] |

| SMILES | COC(=O)C1=CC=C(CBr)C=C1 | [7] |

Synthesis and Experimental Protocols

The most common and efficient method for the synthesis of this compound is the free-radical bromination of methyl 4-methylbenzoate (methyl p-toluate). This reaction typically employs N-Bromosuccinimide (NBS) as the bromine source and a radical initiator such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). The reaction is generally carried out in a non-polar solvent, classically carbon tetrachloride (CCl₄), although safer alternatives are now preferred.

Detailed Experimental Protocol for Synthesis

The following protocol is adapted from established literature procedures for the synthesis of this compound.

Materials:

-

Methyl 4-methylbenzoate (1 equivalent)

-

N-Bromosuccinimide (NBS) (1.05 equivalents)

-

2,2'-Azobisisobutyronitrile (AIBN) (0.02 equivalents)

-

Carbon tetrachloride (CCl₄) or a suitable alternative solvent (e.g., acetonitrile, chlorobenzene)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and heat source

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 4-methylbenzoate and the solvent.

-

Add N-Bromosuccinimide (NBS) and the radical initiator (AIBN) to the flask.

-

Heat the reaction mixture to reflux (the boiling point of the solvent) and maintain reflux for several hours (typically 2-4 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete (indicated by the consumption of the starting material), cool the mixture to room temperature. The byproduct, succinimide, will precipitate out of the solution.

-

Filter the reaction mixture to remove the precipitated succinimide.

-

Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any remaining acidic impurities.

-

Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., hexane or a mixture of ethyl acetate and hexane) to afford a white crystalline solid.

Applications in Drug Development: The Synthesis of Imatinib

This compound is a crucial building block in the synthesis of numerous pharmaceutical agents.[1][8] Its most prominent application is in the production of Imatinib (marketed as Gleevec®), a first-in-class tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML) and other cancers.[1][8]

In the synthesis of Imatinib, the 4-(bromomethyl)benzoate moiety is typically converted to a more reactive acyl chloride or used to alkylate a nucleophile, which is then coupled with the core amine structure, N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine. The following represents a key step in many reported syntheses of Imatinib, showcasing the incorporation of the structural fragment derived from this compound.

Representative Experimental Protocol for Imatinib Synthesis (Coupling Step)

This protocol outlines the amide bond formation that is central to the synthesis of Imatinib, using a derivative of this compound.

Materials:

-

N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine (1 equivalent)

-

4-((4-Methylpiperazin-1-yl)methyl)benzoyl chloride (prepared from the corresponding benzoic acid, which is synthesized from this compound) (1.1 equivalents)

-

Anhydrous aprotic solvent (e.g., tetrahydrofuran (THF), dichloromethane (DCM))

-

A non-nucleophilic base (e.g., pyridine, triethylamine)

-

Reaction vessel with inert atmosphere capabilities (e.g., nitrogen or argon)

-

Magnetic stirrer

Procedure:

-

In a dry reaction vessel under an inert atmosphere, dissolve N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine in the anhydrous solvent.

-

Add the base to the solution and stir.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of 4-((4-methylpiperazin-1-yl)methyl)benzoyl chloride in the same anhydrous solvent to the cooled reaction mixture.

-

Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by TLC.

-

Upon completion, the reaction mixture is typically quenched with water or a mild aqueous base.

-

The crude Imatinib is then extracted into an organic solvent.

-

The organic layers are combined, washed, dried, and concentrated under reduced pressure.

-

The resulting solid is purified by column chromatography or recrystallization to yield pure Imatinib.

Role in Targeting Signaling Pathways: The BCR-Abl Pathway

The therapeutic efficacy of Imatinib stems from its ability to specifically inhibit the BCR-Abl tyrosine kinase.[9] In Chronic Myeloid Leukemia, a chromosomal translocation leads to the formation of the BCR-ABL fusion gene, which produces a constitutively active tyrosine kinase.[1] This aberrant kinase hyper-phosphorylates a multitude of downstream proteins, activating several signaling pathways that lead to uncontrolled cell proliferation and inhibition of apoptosis (programmed cell death).[1][10]

Key pathways activated by BCR-Abl include the Ras/MAPK pathway, which promotes cell division, and the PI3K/Akt pathway, which promotes cell survival by inhibiting pro-apoptotic factors.[1][10] Imatinib functions by binding to the ATP-binding site of the BCR-Abl kinase, stabilizing its inactive conformation.[3][9] This competitive inhibition prevents the phosphorylation of its substrates, thereby blocking the downstream signaling cascades and inducing apoptosis in the cancer cells.[9]

Conclusion

This compound stands as a testament to the enabling power of versatile chemical intermediates in modern drug discovery and development. Its straightforward synthesis, coupled with the reactivity of its benzylic bromide and the synthetic handle of its methyl ester, has made it an invaluable tool for medicinal chemists. The successful development of Imatinib, a paradigm of targeted cancer therapy, highlights the critical role of such building blocks in constructing complex and highly specific bioactive molecules. A thorough understanding of the synthesis, properties, and reactivity of this compound is therefore essential for researchers aiming to design and synthesize the next generation of innovative therapeutics.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Figure 1 from Molecular Pathways Molecular Pathways : BCR-ABL | Semantic Scholar [semanticscholar.org]

- 3. droracle.ai [droracle.ai]

- 4. benchchem.com [benchchem.com]

- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 10. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

Synonyms for Methyl 4-(bromomethyl)benzoate

An In-Depth Technical Guide to Methyl 4-(bromomethyl)benzoate

For researchers, scientists, and professionals in drug development, a thorough understanding of key chemical intermediates is paramount. This compound (CAS No. 2417-72-3) is a pivotal compound in organic synthesis, serving as a versatile building block for a wide array of complex molecules, most notably in the pharmaceutical industry. This guide provides a comprehensive overview of its nomenclature, properties, synthesis, and critical applications.

Nomenclature and Chemical Identifiers

This compound is known by numerous synonyms in chemical literature and commercial catalogs.[1][2] A clear understanding of this nomenclature is essential for accurate literature searches and material sourcing.

| Identifier Type | Data |

| IUPAC Name | This compound |

| CAS Number | 2417-72-3 |

| Molecular Formula | C₉H₉BrO₂ |

| Molecular Weight | 229.07 g/mol |

| InChI Key | NLWBJPPMPLPZIE-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CC=C(C=C1)CBr |

Common Synonyms:

Physicochemical Properties

The physical and chemical properties of this compound dictate its handling, storage, and reaction conditions. It typically appears as a white to off-white crystalline powder.[1]

| Property | Value |

| Melting Point | 57-58 °C |

| Boiling Point | 130-135 °C at 2 mmHg |

| Density | ~1.47 g/cm³ |

| Solubility | Soluble in chloroform and methanol.[7] Low solubility in water.[6][7] |

| Key Characteristic | Lachrymatory (causes tearing)[1][7] |

Synthesis of this compound

The primary application of this compound is as an intermediate. Therefore, understanding its synthesis is crucial for its utilization in further chemical reactions. A common and effective method for its preparation is through the radical bromination of methyl 4-methylbenzoate.

Experimental Protocol: Radical Bromination

This protocol describes a common laboratory-scale synthesis of this compound from methyl 4-methylbenzoate using N-bromosuccinimide (NBS) as the bromine source and a radical initiator.

Materials:

-

Methyl 4-methylbenzoate (p-toluate)

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as a radical initiator

-

Carbon tetrachloride (CCl₄) or another suitable non-polar solvent

-

Sodium bicarbonate solution (saturated)

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

A mixture of methyl 4-methylbenzoate, N-bromosuccinimide (typically 1.0-1.1 equivalents), and a catalytic amount of AIBN or BPO is prepared in a round-bottom flask.[2][4]

-

The flask is charged with a sufficient volume of carbon tetrachloride to dissolve the reactants.[2][4]

-

The reaction mixture is heated to reflux (around 77°C for CCl₄) and stirred for several hours (e.g., 2-7 hours).[2][4] The reaction progress can be monitored using Thin Layer Chromatography (TLC).

-

Upon completion, the mixture is cooled to room temperature, which will cause the succinimide byproduct to precipitate.

-

The solid succinimide is removed by filtration.

-

The filtrate is concentrated under reduced pressure to remove the solvent.

-

The resulting crude product can be purified by recrystallization or silica gel column chromatography to yield pure this compound.[2]

Caption: Synthesis workflow for this compound.

Application in Drug Development: Synthesis of Imatinib

This compound is a crucial intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs).[1] Its most prominent role is in the production of Imatinib, a tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML) and other cancers.[1] The bromomethyl group is a reactive handle that allows for the key coupling reactions necessary to build the final complex structure of the drug.

The synthesis of Imatinib is a multi-step process where this compound is used to introduce the 4-(methoxycarbonyl)benzyl moiety. This is typically followed by a reaction with N-methylpiperazine and subsequent coupling with the pyrimidine-aniline core of the molecule. The versatility of this intermediate makes it indispensable in the pharmaceutical industry.[1]

Caption: Logical relationship from intermediate to drug action.

References

- 1. innospk.com [innospk.com]

- 2. Page loading... [guidechem.com]

- 3. benchchem.com [benchchem.com]